Molecular Weight Differentiation vs. Common Oxalamide Analogs
The target compound (MW 388.5) occupies a higher molecular-weight and lipophilicity space compared to commonly used oxalamide building blocks such as N1-benzyl-N2-phenyloxalamide (MW 254.3), N-(4-methoxyphenyl)-N'-(1-phenylethyl)oxamide (MW 298.3), and N1,N2-dibenzyloxalamide (MW 268.3) . This difference in size and predicted logP (estimated at ~4.5–5.0 for the target vs. ~2.0–3.0 for simpler analogs based on fragment-based calculations) translates to distinct pharmacokinetic and target-engagement profiles in the context of oxalamide-class pharmacology [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW 388.5; estimated logP ~4.5–5.0 |
| Comparator Or Baseline | N1-benzyl-N2-phenyloxalamide (MW 254.3); N-(4-methoxyphenyl)-N'-(1-phenylethyl)oxamide (MW 298.3); N1,N2-dibenzyloxalamide (MW 268.3); estimated logP ~2.0–3.0 |
| Quantified Difference | MW increase of 90–134 Da; estimated logP increase of ~1.5–3.0 log units |
| Conditions | Calculated physicochemical properties using fragment-based methods (ChemDraw/ACD/Labs estimation) |
Why This Matters
Higher MW and logP directly influence membrane permeability, protein binding, and metabolic stability, making the target compound better suited for scaffolds requiring enhanced hydrophobic target engagement, but also necessitating careful solubility assessment.
- [1] Kim, I.-H. et al. (2014). Structure-activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. Bioorg. Med. Chem., 22(3), 1163-1175. Class-level evidence that oxalamide N-substituent size and lipophilicity directly modulate inhibition potency and water solubility. View Source
